(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

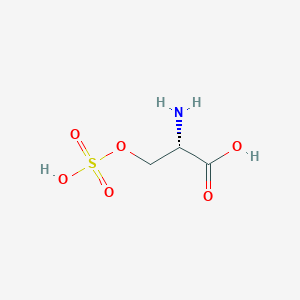

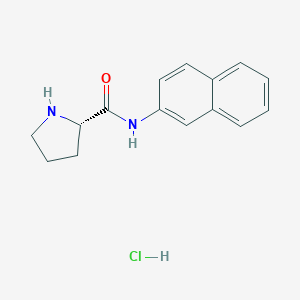

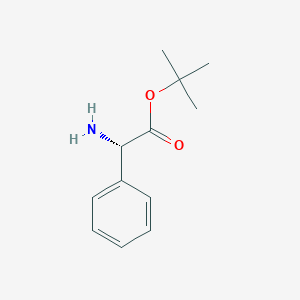

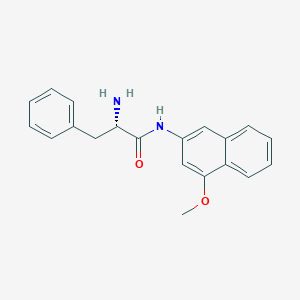

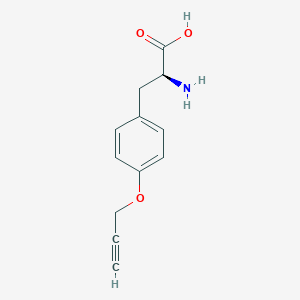

“(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid” is a chemical compound with the CAS Number: 610794-20-2. It has a molecular weight of 219.24 and its linear formula is C12H13NO3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid” is represented by the linear formula C12H13NO3 .

Physical And Chemical Properties Analysis

“(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

科学的研究の応用

-

Chemical Probe Synthesis

- Field : Organic Chemistry

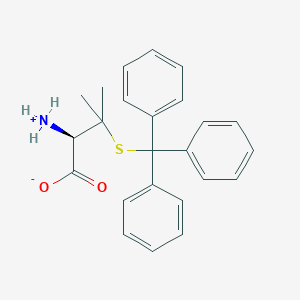

- Application : This compound is used as a trifunctional building block in the synthesis of chemical probes . It contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle .

- Method : The compound is appended to a ligand or pharmacophore through its amine linker . This allows for UV light-induced covalent modification of a biological target .

- Results : The alkyne tag allows for downstream applications .

-

Anti-tubercular Agents

- Field : Medicinal Chemistry

- Application : Compounds with similar structures have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized .

- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

-

Chemical Probe Synthesis

- Field : Organic Chemistry

- Application : This compound is used as a trifunctional building block in the synthesis of chemical probes . It contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle .

- Method : The compound is appended to a ligand or pharmacophore through its amine linker . This allows for UV light-induced covalent modification of a biological target .

- Results : The alkyne tag allows for downstream applications .

-

Anti-tubercular Agents

- Field : Medicinal Chemistry

- Application : Compounds with similar structures have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized .

- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

-

Chemical Probe Synthesis

- Field : Organic Chemistry

- Application : This compound is used as a trifunctional building block in the synthesis of chemical probes . It contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle .

- Method : The compound is appended to a ligand or pharmacophore through its amine linker . This allows for UV light-induced covalent modification of a biological target .

- Results : The alkyne tag allows for downstream applications .

-

Anti-tubercular Agents

- Field : Medicinal Chemistry

- Application : Compounds with similar structures have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized .

- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

特性

IUPAC Name |

(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXMFBNJRFXRCX-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460186 |

Source

|

| Record name | p-propargyloxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid | |

CAS RN |

610794-20-2 |

Source

|

| Record name | p-propargyloxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。